Superior Preclinical Hepatic Safety Profile vs. Acetaminophen in Rodent Models
N-(4-Hydroxy-2-methylphenyl)acetamide (2-methylacetaminophen) demonstrates a significantly improved hepatic safety profile in preclinical models compared to acetaminophen. In a direct head-to-head study, acetaminophen administered subcutaneously at 900 mg/kg caused massive hepatic necrosis in Fischer rats, whereas its 2-methylated analog, N-(4-Hydroxy-2-methylphenyl)acetamide, caused no renal or hepatic injury, even at twice the dose (1800 mg/kg s.c.) [1]. This indicates a superior safety margin in rodents.
| Evidence Dimension | Hepatotoxicity and Nephrotoxicity in Fischer Rats |
|---|---|
| Target Compound Data | No hepatic or renal necrosis observed at a dose of 1800 mg/kg (s.c.) [1] |
| Comparator Or Baseline | Acetaminophen (CAS 103-90-2) caused massive hepatic necrosis and proximal renal tubule necrosis at a lower dose of 900 mg/kg (s.c.) [1] |
| Quantified Difference | At least a 2-fold higher dose of the target compound did not cause the organ necrosis observed with the comparator. |
| Conditions | In vivo study in Fischer rats; compounds administered via subcutaneous (s.c.) injection [1]. |
Why This Matters
For researchers investigating acetaminophen-induced liver injury or developing safer analgesics, this compound provides a critical non-hepatotoxic control or scaffold that is structurally analogous but mechanistically distinct.
- [1] Nelson, S. D., et al. (1978). Decreased toxicity of the N-methyl analogs of acetaminophen and phenacetin. Research Communications in Chemical Pathology and Pharmacology, 22(1), 61-71. View Source
